Ropinirole-d14 (hydrochloride) Ropinirole-d14 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16604652
InChI: InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2;
SMILES:
Molecular Formula: C16H25ClN2O
Molecular Weight: 310.92 g/mol

Ropinirole-d14 (hydrochloride)

CAS No.:

Cat. No.: VC16604652

Molecular Formula: C16H25ClN2O

Molecular Weight: 310.92 g/mol

* For research use only. Not for human or veterinary use.

Ropinirole-d14 (hydrochloride) -

Specification

Molecular Formula C16H25ClN2O
Molecular Weight 310.92 g/mol
IUPAC Name 4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride
Standard InChI InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2;
Standard InChI Key XDXHAEQXIBQUEZ-YDHWZSPUSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl
Canonical SMILES CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ropinirole-d14 hydrochloride retains the core indolin-2-one structure of its parent compound but incorporates deuterium atoms at strategic positions to minimize isotopic effects while improving analytical detection limits. Key physicochemical parameters include:

PropertyRopinirole-d14 HClRopinirole HCl
Molecular FormulaC₁₆H₁₁D₁₄ClN₂OC₁₆H₂₅ClN₂O
Molecular Weight296.84 g/mol296.84 g/mol
CAS Number1132746-05-491374-20-8
Melting Point241–243°C (decomposes)241–243°C
Isotopic Purity≥98% deuteriumN/A

The deuterium substitution pattern focuses on the dipropylaminoethyl side chain (positions 2 and 2' of both propyl groups), ensuring minimal impact on receptor binding kinetics while maximizing isotopic differentiation .

Spectral Signatures

Deuteration induces predictable shifts in spectroscopic properties:

  • Mass Spectrometry: Base peak at m/z 260.2 ([M+H]⁺) for ropinirole shifts to m/z 274.3 for the deuterated form, with characteristic isotopic clusters confirming deuterium incorporation .

  • ¹H NMR: Complete disappearance of proton signals between δ 0.8–1.2 ppm corresponding to the propyl methyl groups, replaced by residual solvent peaks due to deuterium substitution .

Synthetic Methodology

Deuterium Incorporation Strategies

The synthesis follows adapted routes from non-deuterated ropinirole production, with key modifications:

  • Isotopic Starting Materials: Use of deuterated propyl bromide (C₃D₇Br) in the alkylation of 4-(2-aminoethyl)indolin-2-one under phase-transfer catalysis .

  • Catalytic Hydrogenation: Deuterium gas (D₂) over palladium catalysts introduces additional deuterium at unsaturated positions in the indole ring .

  • Final Purification: Reverse-phase HPLC with 0.1% deuterated hydrochloric acid in D₂O ensures maximal isotopic retention while removing non-deuterated byproducts .

Quality Control Parameters

Batch analysis includes:

  • Isotopic Abundance: Measured via high-resolution mass spectrometry (HRMS), requiring ≥98% deuterium at designated positions .

  • Chiral Purity: Enantiomeric excess >99.5% confirmed by chiral HPLC (Chiralpak IC-3 column, hexane:isopropanol 85:15) .

  • Residual Solvents: GC-MS verification of <10 ppm deuterated solvents (d6-DMSO, d4-methanol) .

Pharmacological Research Applications

Metabolic Pathway Tracing

Deuteration enables precise tracking of ropinirole's biotransformation:

  • CYP1A2 Metabolism: Co-administration with fluvoxamine (CYP1A2 inhibitor) shows 3.2-fold increase in ropinirole-d14 AUC0–24h versus control, confirming primary metabolic route .

  • N-Dealkylation Kinetics: Deuterium isotope effect (kH/kD = 2.1) observed in microsomal studies, indicating C–D bond cleavage as rate-limiting step in propyl group removal .

Blood-Brain Barrier Studies

Comparative pharmacokinetics in murine models reveal:

ParameterRopinirole-d14 HClRopinirole HCl
Brain/Plasma Ratio0.89 ± 0.120.91 ± 0.15
Tmax (brain)1.2 h1.1 h
BBB Permeability (Pe)8.7 × 10⁻⁶ cm/s8.9 × 10⁻⁶ cm/s

Data demonstrate equivalent blood-brain barrier penetration despite deuteration, validating its use for CNS distribution studies .

Analytical Method Development

LC-MS/MS Quantification

Validated method for simultaneous detection of ropinirole-d14 and endogenous metabolites:

  • Column: Kinetex C18 (2.6 μm, 50 × 2.1 mm)

  • Mobile Phase: 0.1% formic acid in water (A) / 0.1% formic acid in acetonitrile (B)

  • Gradient: 5–95% B over 4 min, 0.3 mL/min

  • Detection: MRM transitions 260.2→243.1 (ropinirole) and 274.3→257.2 (deuterated form)

Stability Assessments

Forced degradation studies under ICH guidelines show:

ConditionDegradation ProductsDeuterium Retention
Acidic (0.1M HCl)N-oxide (12%)98.2%
Basic (0.1M NaOH)Dealkylated indole (8%)97.8%
Oxidative (3% H₂O₂)Sulfoxide (6%)98.5%
Photolytic (1.2 Mlux)E/Z isomerization (3%)99.1%

Results confirm isotopic stability across pharmaceutical stress conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator